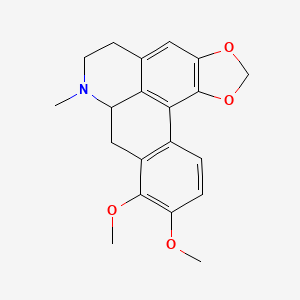

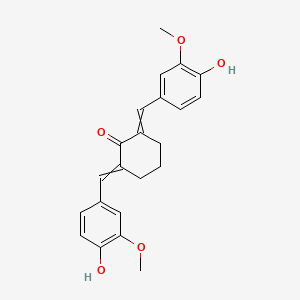

Crebanine

説明

Crebanine is an isoquinoline alkaloid . It has a linear formula of C20H21NO4 . It is derived from Stephania and has various potential pharmacological effects such as anti-cancer .

Molecular Structure Analysis

Crebanine has a molecular weight of 339.39 . Its IUPAC name is 9,10-dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]dioxolo[4’,5’:4,5]benzo[1,2,3-de]benzo[g]quinoline .Chemical Reactions Analysis

Crebanine has been found to induce ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway . It down-regulates Bcl-2 and up-regulates Bax, cleaved-PARP, cleaved-caspase-3, and cleaved-caspase-9 .Physical And Chemical Properties Analysis

Crebanine has a molecular formula of C20H21NO4 and a molecular weight of 339.39 . It is a solid substance .科学的研究の応用

Cognitive Enhancement and Neuroprotection

Crebanine has been studied for its effects on memory and cognition impairment. It shows promise as a cognition enhancer by improving cognitive deficits induced by scopolamine in mice. This effect is mediated through its action as an antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), suggesting potential utility in the development of therapies for neurodegenerative diseases such as Alzheimer's disease (Rojsanga et al., 2012).

Anti-inflammatory and Analgesic Activities

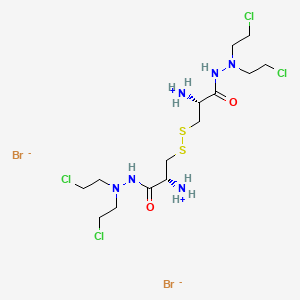

Research has also revealed the anti-inflammatory and analgesic effects of Crebanine and its derivatives. A study on 2Br-Crebanine, a bromine-modified derivative, demonstrated significant inhibition of inflammatory responses and pain in various experimental models. This indicates that Crebanine and its modifications retain both anti-inflammatory and analgesic activities, making them potential leads for the development of new analgesics (Cui et al., 2023).

Anticancer Properties

Crebanine has shown promising results in cancer research, particularly in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Its anticancer properties are attributed to the modulation of NF-κB and AP-1 activation pathways, suggesting a role in the development of novel anticancer therapies (Intayoung et al., 2016). Moreover, Crebanine sensitizes tumor cells to apoptosis and inhibits invasion, highlighting its potential as an anticancer agent (Yodkeeree et al., 2014).

Cardiac Ion Channel Modulation

The effects of Crebanine on cardiac tissues have been explored, revealing its ability to block voltage-gated Na(+) channels in guinea-pig ventricular myocytes. This suggests a potential application in modulating cardiac arrhythmias and other cardiovascular conditions (He et al., 2014).

Antimicrobial Activity

Crebanine, along with other alkaloids from traditional Chinese medicinal plants, has been investigated for its antimicrobial activity. It exhibits inhibitory effects against a range of pathogenic bacteria and fungi, indicating its potential use in developing new antimicrobial agents (Deng et al., 2011).

Safety And Hazards

特性

IUPAC Name |

15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDQDNQWGQFIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947989 | |

| Record name | 9,10-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Crebanine | |

CAS RN |

25127-29-1 | |

| Record name | Crebanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

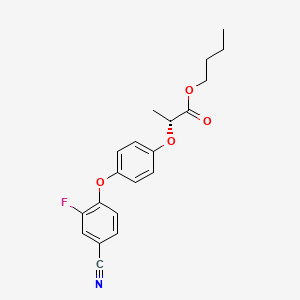

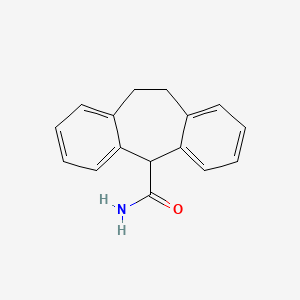

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

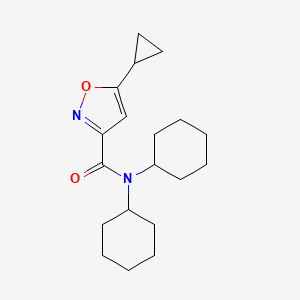

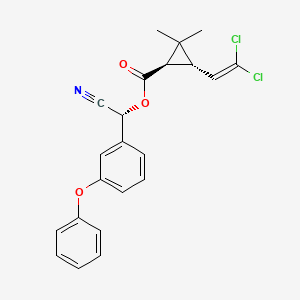

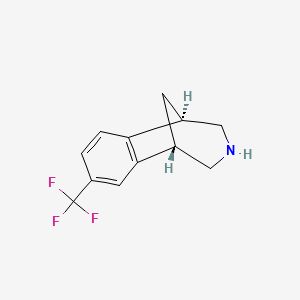

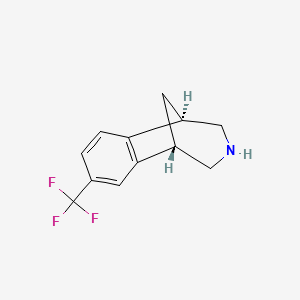

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1669536.png)

![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)